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Compound of Interest

Compound Name: 3-methyl-5-nitro-1H-indazole

Cat. No.: B1338699

This guide provides a detailed spectroscopic analysis of 3-methyl-5-nitro-1H-indazole, a
crucial heterocyclic compound with applications in medicinal chemistry and drug development.
The following sections present an in-depth examination of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties. This document
is intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. The following tables summarize the experimental *H NMR and predicted
13C NMR spectral data for 3-methyl-5-nitro-1H-indazole.

'H NMR Data

The proton NMR spectrum provides information about the chemical environment of the
hydrogen atoms in the molecule.
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Proton Chemical Shift (8) ppm Multiplicity
H4 8.78 S
H6 8.27 m
H7 7.86 m
CHs 2.79 S

Solvent: CDCIs, Reference:
TMS[1]

13C NMR Data (Predicted)

While experimental 13C NMR data for 3-methyl-5-nitro-1H-indazole is not readily available in
the cited literature, the chemical shifts can be predicted based on the known effects of the
substituents on the indazole ring and comparison with similar structures like 5-nitro-3-phenyl-
1H-indazole.[2]

Carbon Predicted Chemical Shift (d) ppm
Cc3 ~145

C3a ~140

C4 ~120

C5 ~142

C6 ~118

Cc7 ~110

C7a ~125

CHs ~12

Note: These are predicted values and may differ

from experimental results.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. While a specific experimental IR spectrum for 3-methyl-5-
nitro-1H-indazole is not available, the characteristic absorption bands can be predicted based
on its functional groups and data from isomeric compounds like 2-methyl-5-nitro-2H-indazole.

[3]

. **Predicted Absorption o
Functional Group R (cm=1) Vibration Mode
ange (cm~

N-H 3300-3500 Stretching
C-H (aromatic) 3000-3100 Stretching
C-H (aliphatic) 2850-3000 Stretching
C=C (aromatic) 1450-1600 Stretching
NO2z (asymmetric) 1500-1560 Stretching
NO2z (symmetric) 1335-1385 Stretching
C-N 1250-1350 Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
For aromatic compounds like 3-methyl-5-nitro-1H-indazole, it - 1* transitions are typically
observed.[4][5][6] Based on data for 1H-indazole and its methyl derivatives, the following
absorption maxima can be predicted.[7]
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Transition Predicted Amax (nm) Solvent

Acetonitrile or similar polar
m-T ~250-260
solvent

Acetonitrile or similar polar
T~ T ~290-310
solvent

Note: The nitro group is a
chromophore and is expected
to cause a bathochromic (red)
shift in the absorption maxima
compared to unsubstituted

indazole.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 3-methyl-5-nitro-
1H-indazole.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of 3-methyl-5-nitro-1H-indazole in approximately
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a clean, dry NMR
tube. The use of DMSO-ds is recommended for observing the exchangeable N-H proton.[8]

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (6
= 0.00 ppm).[8]

e H NMR Acquisition:
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire a standard one-dimensional *H spectrum with a pulse angle of 30-45°, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[8]

o The number of scans can range from 8 to 64, depending on the sample concentration.

e 13C NMR Acquisition:
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o Acquire a proton-decoupled 13C spectrum to obtain singlets for each carbon signal.

o A significantly larger number of scans (e.g., 1024 or more) is typically required due to the
low natural abundance of the 13C isotope.[8]

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to
obtain the frequency-domain spectrum.[8]

FTIR Spectroscopy Protocol

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of solid 3-methyl-5-nitro-1H-indazole into a fine powder using an agate
mortar and pestle.[9]

o Mix the sample thoroughly with approximately 100-200 mg of dry potassium bromide (KBr)
powder.[9]

o Place the mixture in a pellet die and apply pressure with a hydraulic press to form a
transparent pellet.[9]

e Analysis:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and record the sample spectrum.

o The spectrum is typically recorded in the range of 4000-400 cm~1.

UV-Vis Spectroscopy Protocol

o Sample Preparation: Prepare a dilute solution of 3-methyl-5-nitro-1H-indazole in a UV-
grade solvent (e.g., acetonitrile or ethanol). The concentration should be adjusted to yield an
absorbance value between 0.2 and 1.0 at the Amax.

e Analysis:

o Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to be used as
a reference.
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o Fill the other cuvette with the sample solution.

o Place the cuvettes in the spectrophotometer and record the spectrum, typically over a

range of 200-400 nm.

Workflow and Data Relationship Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow for

spectroscopic analysis and the logical relationship between the different spectroscopic

techniques.
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Caption: Experimental workflow for the spectroscopic analysis of 3-methyl-5-nitro-1H-
indazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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